molecular formula C18H21N3O2 B2372613 (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone CAS No. 2411291-14-8

(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone

Cat. No.: B2372613
CAS No.: 2411291-14-8
M. Wt: 311.385
InChI Key: SQMYKDGZDZBHAY-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone is a novel organic compound characterized by its complex structure, integrating elements of both azepine and oxirane chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: The preparation of (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone typically involves a multi-step synthesis starting from readily available precursors. Common steps include cyclization reactions to form the pyrazolo[4,3-c]azepine core, followed by functionalization to introduce the phenyl and oxirane groups. Reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

  • In an industrial setting, the production of this compound may involve advanced techniques such as continuous flow synthesis, which enhances scalability and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent selection, are crucial to maximize output while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The oxirane group is susceptible to oxidation, leading to the formation of diols or carbonyl compounds.

  • Reduction: Reduction reactions can target various parts of the molecule, including the azepine ring, potentially leading to ring-opening products.

Common Reagents and Conditions

  • Oxidation Reagents: Peracids or oxygen with catalysts.

  • Reduction Reagents: Hydrogen gas with metal catalysts or hydride donors.

  • Substitution Reagents: Nucleophiles such as halides, alcohols, or amines in the presence of bases or acids.

Major Products Formed

  • Products vary based on the reaction but include substituted phenyl derivatives, opened oxirane products, and various oxidized or reduced forms of the original molecule.

Scientific Research Applications

  • Chemistry: The compound's unique structure makes it a valuable intermediate in synthetic chemistry, useful for the development of new chemical entities.

  • Medicine: Preliminary studies suggest it could be a lead compound in drug discovery, particularly for conditions involving oxidative stress or inflammation.

  • Industry: Its properties may lend it to use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

  • The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The oxirane group is reactive and may form covalent bonds with biological nucleophiles, altering protein function or cell signaling pathways. Detailed studies are required to elucidate these interactions and their biological consequences.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with pyrazolo[4,3-c]azepine cores, such as 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl derivatives.

  • Uniqueness: The presence of both dimethyl and oxirane groups distinguishes (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone from similar compounds. These features confer unique reactivity and potential biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

(7,7-dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2)8-15-13(10-20(12-18)17(22)16-11-23-16)9-19-21(15)14-6-4-3-5-7-14/h3-7,9,16H,8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYKDGZDZBHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN(C1)C(=O)C3CO3)C=NN2C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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